N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylsulfamoyl group, a methoxyphenyl group, and a pyrazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the benzyl and dimethylsulfamoyl groups. One common method involves the reaction of 3-(dimethylsulfamoyl)-4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The benzyl group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- N-Benzyl-3-(dimethylsulfamoyl)benzamide
- N-Benzyl-3-(dimethylsulfamoyl)-4-methylbenzoate
- N-Benzyl-3-(dimethylsulfamoyl)-4-chlorobenzamide
Uniqueness
What sets N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, can enhance its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C20H22N4O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-benzyl-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-24(2)29(26,27)19-11-15(9-10-18(19)28-3)16-12-17(23-22-16)20(25)21-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,21,25)(H,22,23) |
InChI Key |
WRYRUZGWZTYAFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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